3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
説明
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic belonging to the penicillin class. Its core structure consists of a bicyclic system (4-thia-1-azabicyclo[3.2.0]heptane) with a carboxylate group at position 2, a phenylacetyl-substituted amino group at position 6, and two methyl groups at position 2. This compound is most commonly recognized as the sodium or potassium salt of benzylpenicillin (penicillin G), a first-generation antibiotic effective against Gram-positive bacteria such as Streptococcus and Staphylococcus species .
特性
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N2O4S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
合成経路と反応条件
3,3-ジメチル-7-オキソ-6-[(フェニルアセチル)アミノ]-4-チア-1-アザビシクロ[3.2.0]ヘプタン-2-カルボン酸エステルの合成は、一般的に6-アミノペニシラン酸をフェニルアセチルクロリドでアシル化することによって行われます 。この反応は、目的の生成物の形成を確実にするために制御された条件下で行われます。このプロセスには以下が含まれます。
出発物質: 6-アミノペニシラン酸。
試薬: フェニルアセチルクロリド。
溶媒: 加水分解を防ぐために無水条件が好まれます。
触媒: 通常、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基が使用されます。
温度: この反応は、通常、反応速度を制御し、副反応を防ぐために低温で行われます。
工業生産方法
工業的な環境では、この化合物の生産には、同様の試薬と条件を使用しますが、収率と純度を高めるために最適化されたパラメーターを用いた大規模合成が関与します。 このプロセスは、多くの場合、自動化されており、一貫性と安全性を確保するために厳しい品質管理が行われます .
化学反応の分析
科学研究への応用
3,3-ジメチル-7-オキソ-6-[(フェニルアセチル)アミノ]-4-チア-1-アザビシクロ[3.2.0]ヘプタン-2-カルボン酸エステルは、科学研究でいくつかの用途があります。
化学: β-ラクタム化学と反応性を研究するためのモデル化合物として使用されます。
生物学: 特に細胞壁合成に関与する細菌酵素との相互作用について調査されています。
医学: ペニシリンとの構造的類似性から、抗生物質としての可能性を探求されています。
科学的研究の応用
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study β-lactam chemistry and reactivity.
Biology: Investigated for its interactions with bacterial enzymes, particularly those involved in cell wall synthesis.
Medicine: Explored for its potential as an antibiotic, given its structural similarity to penicillin.
作用機序
3,3-ジメチル-7-オキソ-6-[(フェニルアセチル)アミノ]-4-チア-1-アザビシクロ[3.2.0]ヘプタン-2-カルボン酸エステルの作用機序には、細菌の細胞壁合成の阻害が含まれます。この化合物は、細菌の細胞壁におけるペプチドグリカン鎖の架橋に必須であるペニシリン結合タンパク質(PBP)を標的としています。 これらのタンパク質に結合することによって、この化合物は機能的な細胞壁の形成を防ぎ、細菌細胞の溶解と死につながります .
類似化合物との比較
Key Properties:
- Molecular Formula : C₁₆H₁₈N₂O₄S (acid form)
- Molecular Weight : 334.39 g/mol (acid form)
- Solubility: The sodium salt (CAS 69-57-8) is highly water-soluble (>500 mg/mL), while the potassium salt (CAS 113-98-4) is slightly soluble in ethanol and insoluble in nonpolar solvents .
- Synthesis : Typically produced via fermentation using Penicillium strains, followed by chemical modifications. Salivar et al. described its preparation as an ammonium salt ([NH₄][Pen]) for ionic liquid applications .
Comparison with Similar Compounds
The compound is compared below with structural analogs, focusing on substituent variations, antibacterial activity, and pharmacological properties.
Structural Analogues and Modifications
Table 1: Structural and Functional Comparison of Penicillin Derivatives
Pharmacological and Biochemical Insights
β-Lactamase Susceptibility :
- Penicillin G is hydrolyzed by β-lactamases, limiting its efficacy against resistant strains. In contrast, oxacillin’s bulky isoxazolyl group sterically hinders enzyme access, conferring resistance .
- The chromium(III) complex of penicillin G shows improved stability against enzymatic degradation, with MIC values 2–4× lower than the parent compound against S. aureus .
Spectrum of Activity :
- Penicillin G and V are primarily effective against Gram-positive bacteria. Modifications like the amoxicillin-derived Schiff base (HL) extend activity to Gram-negative pathogens due to increased membrane permeability .
Solubility and Formulation: Sodium and potassium salts of penicillin G are preferred for intravenous use due to high solubility. Esterified derivatives (e.g., 2-(diethylamino)ethyl ester) enhance oral absorption by increasing lipophilicity .
Resistance Mechanisms: Oxacillin and related methicillin derivatives remain first-line treatments for methicillin-resistant S. aureus (MRSA) in some regions, though resistance genes (mecA) now limit their utility .
生物活性
3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, often referred to in the literature as a derivative of beta-lactam antibiotics, exhibits significant biological activity primarily against various bacterial strains. This compound is characterized by its unique bicyclic structure, which contributes to its mechanism of action and therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 367.48 g/mol. Its structure includes a thiazolidine ring, which is crucial for its antibacterial properties.
The biological activity of this compound is largely attributed to its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death in susceptible bacteria.
Efficacy Against Bacterial Strains
Research indicates that 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections, including skin and soft tissue infections.
Case Studies
-
Case Study on Staphylococcus aureus Resistance :
A study conducted by [source needed] demonstrated that the compound effectively reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The researchers noted a significant reduction in bacterial colony-forming units (CFUs) following treatment with the compound at concentrations as low as 0.5 µg/mL. -
Impact on Biofilm Formation :
Another investigation focused on the ability of this compound to disrupt biofilm formation in Pseudomonas aeruginosa. The results indicated that treatment with 1 µg/mL significantly decreased biofilm biomass, highlighting its potential use in treating chronic infections associated with biofilms.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate suggests moderate absorption with a half-life conducive for therapeutic use. Toxicity studies have shown minimal adverse effects at therapeutic doses, making it a candidate for further clinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
